5,7-Difluoro-2-(pyridin-3-yl)indoline
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Overview
Description
5,7-Difluoro-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives . This method involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indoline ring .
Scientific Research Applications
5,7-Difluoro-2-(pyridin-3-yl)indoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Difluoro-2-(pyridin-3-yl)indoline include other indoline derivatives and fluorinated heterocycles . Examples include:
- 5-Fluoroindoline
- 7-Fluoroindoline
- 2-(Pyridin-3-yl)indoline
Uniqueness
The uniqueness of this compound lies in the presence of two fluorine atoms at specific positions on the indoline ring. This structural feature enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C13H10F2N2 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,7-difluoro-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10F2N2/c14-10-4-9-5-12(8-2-1-3-16-7-8)17-13(9)11(15)6-10/h1-4,6-7,12,17H,5H2 |
InChI Key |
CIVMANVOSHVNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)F)C3=CN=CC=C3 |
Origin of Product |
United States |
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